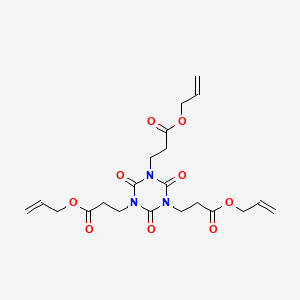
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is a derivative of isocyanuric acid, which is known for its diverse applications in various fields due to its unique chemical structure. This compound is particularly interesting because of its potential use as a monomer in the preparation of polymers with unique properties and as a modifying agent for commercial thermoplastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate typically involves the alkylation of cyanuric acid derivatives. One common method is the reaction of cyanuric acid trisodium salt with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate undergoes various chemical reactions, including:
Substitution Reactions: The allyl groups can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Polymerization Reactions: It can undergo polymerization to form high-molecular-weight polymers.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Polymerization Initiators: Such as radical initiators for polymerization reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used.
Epoxides: From oxidation reactions.
Polymers: From polymerization reactions.
Scientific Research Applications
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Used as a modifying agent for commercial thermoplastics to enhance their properties
Mechanism of Action
The mechanism of action of triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate involves its ability to form stable complexes with various molecules. The triazine ring structure allows for multiple points of interaction with other molecules, making it a versatile compound for various applications. The allyl groups provide sites for further chemical modifications, enhancing its utility in different fields .
Comparison with Similar Compounds
Similar Compounds
- Diallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-dipropionate
- Tetraallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tetrapropionate
Uniqueness
Triallyl 2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropionate is unique due to its three allyl groups, which provide a balance between reactivity and stability. This makes it particularly useful as a monomer for polymer synthesis and as a modifying agent for thermoplastics .
Properties
CAS No. |
33919-45-8 |
|---|---|
Molecular Formula |
C21H27N3O9 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
prop-2-enyl 3-[2,4,6-trioxo-3,5-bis(3-oxo-3-prop-2-enoxypropyl)-1,3,5-triazinan-1-yl]propanoate |
InChI |
InChI=1S/C21H27N3O9/c1-4-13-31-16(25)7-10-22-19(28)23(11-8-17(26)32-14-5-2)21(30)24(20(22)29)12-9-18(27)33-15-6-3/h4-6H,1-3,7-15H2 |
InChI Key |
FGVDSXMHQJSIBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)OCC=C)CCC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















